(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine
Description
(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine is a brominated indane derivative featuring a primary amine group at the 1-position of the partially saturated indene ring. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 226.12 g/mol (free base). The compound exists as a chiral molecule due to the stereogenic center at the 1-position, leading to (R)- and (S)-enantiomers, often isolated as hydrochloride salts (e.g., CAS 1199782-92-7) to enhance stability and solubility . Key structural features include:
- A 6-bromo substituent on the aromatic ring, influencing electronic properties and reactivity.
- A 2,3-dihydro-1H-indene core, providing partial saturation and conformational rigidity.
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine |
InChI |
InChI=1S/C10H12BrN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2,6,12H2 |
InChI Key |
FRZFLPHVIGEFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CN)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine typically involves multiple steps. One common method starts with the bromination of 2,3-dihydro-1H-indene to introduce the bromine atom at the 6th position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amidation and Hydrolysis: These reactions are used in the synthesis process to introduce the methanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis and amidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science:
Mechanism of Action
The mechanism of action of (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The exact pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
5-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine (CAS 1461714-44-2)
- Structural Difference : Chlorine replaces bromine at the 5-position.
- Impact :
- Electronic Effects : Chlorine (electronegativity = 3.0) withdraws electron density more strongly than bromine (electronegativity = 2.8), altering aromatic ring reactivity.
- Steric Effects : Smaller atomic radius of Cl (0.79 Å vs. Br: 1.14 Å) reduces steric hindrance.
- Biological Activity : Chlorinated analogs may exhibit different binding affinities in receptor interactions due to altered electronic profiles .
6-Bromo-3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride (CAS 885271-62-5)
- Structural Difference : Incorporates a benzopyran (chromane) ring instead of indene.
- Impact :
Functional Group Modifications
tert-Butyl (6-Bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1246509-78-3)
- Structural Difference : The amine is protected as a carbamate (-NHCO₂tBu).
- Impact :
6-Bromo-2,3-dihydro-1H-inden-1-ol (CAS 30951-66-7)
- Structural Difference : Hydroxyl (-OH) replaces the methanamine (-CH₂NH₂).
- Acidity: The -OH group (pKa ~10) is less basic than the amine (pKa ~9-11 for aliphatic amines), altering pH-dependent behavior .
Substituent Position and Saturation Effects
6-Bromo-1,1-dimethylindan (CAS 67159-88-0)
- Structural Difference : Two methyl groups at the 1-position replace the methanamine.
- Hydrophobicity: Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .
6-Bromo-3,4-dihydronaphthalen-1(2H)-one (CAS 34598-49-7)
- Structural Difference : A ketone replaces the amine, and the ring system is naphthalene-derived.
- Impact :
Table 1: Key Properties of (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine and Analogs
Key Observations:
Amine vs. Carbamate : The free amine enables direct functionalization, while the carbamate-protected form is preferable for multi-step syntheses .
Biological Activity
(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a bromine atom attached to the indene structure and an amine group linked to a methylene bridge. Its molecular formula is , with a molar mass of approximately 227.12 g/mol. The presence of the bromine atom and the amine group contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The amine group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding, influencing enzyme inhibition or receptor modulation.
Potential Biological Activities
Research indicates that this compound may exhibit:
- Antimicrobial Properties : Investigated for its effectiveness against various pathogens.
- Anticancer Activity : Demonstrated potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Metabolic Modulation : Explored for its role as a GPR40 agonist, which may have implications in metabolic diseases like diabetes .
Antitumor Activity
A study evaluating the antitumor effects of related compounds found that indole derivatives, including those structurally similar to this compound, exhibited significant cytotoxicity against cancer cell lines. The mechanism involved reducing lipid peroxidation and enhancing antioxidant enzyme levels, leading to increased apoptosis in cancer cells .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 14.8 | AChE inhibition |
| Compound B | 18.6 | Aβ aggregation inhibition |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it shows promise against specific bacterial strains, indicating its potential as an antimicrobial agent in therapeutic applications.
Case Studies
- Case Study on Anticancer Activity : In vivo studies demonstrated that treatment with related compounds led to a significant reduction in tumor size in mouse models. The compounds were administered at doses of 100 mg/kg over five consecutive days, resulting in marked increases in antioxidant enzyme levels and reductions in tumor proliferation rates .
- Case Study on Metabolic Effects : A patent describes the use of this compound derivatives as GPR40 receptor agonists. These compounds showed potential for treating type 2 diabetes by enhancing insulin sensitivity and regulating glucose metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
